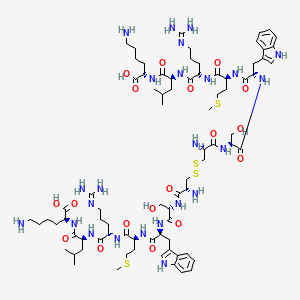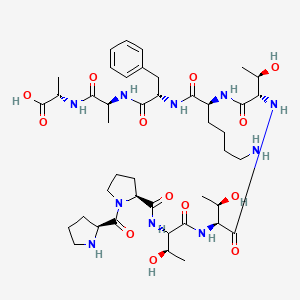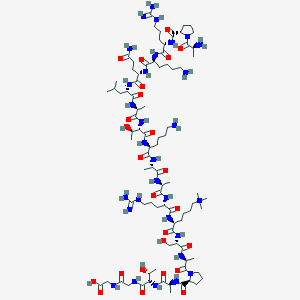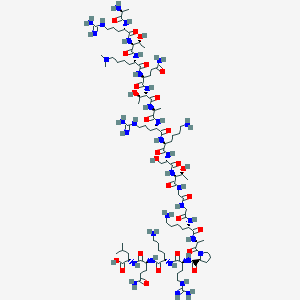
ATTO488-ProTx-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO488-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling and Ion Channel Studies
ATTO488-ProTx-I, a fluorescently labeled peptide, is primarily used in the study of ion channels. For instance, ATTO488-agitoxin 2 (A-AgTx2), a derivative of the Kv1 channel blocker agitoxin 2 (AgTx2) and labeled with ATTO 488, has been shown to selectively target the Kv1.3 channel. This specificity makes ATTO488-ProTx-I useful in the study and imaging of Kv1.3 channels in cells and tissues. The fluorescent labeling of ATTO488 adds new functionality to AgTx2, aiding in the exploration of new channel ligands with bioengineering screening systems (Denisova et al., 2022).
Förster Resonance Energy Transfer (FRET) Experiments
ATTO488-ProTx-I has been evaluated in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. These experiments are crucial for probing molecular interactions and dynamics. The robustness of smFRET depends significantly on the dyes used, and ATTO488-ProTx-I, as part of dye pairs, contributes to the accuracy and precision of distance measurements in these studies (Vandenberk et al., 2018).
Aptamer-Protein Interaction Studies
In the field of cancer research and diagnostics, ATTO488-labeled aptamers are used to track the formation of specific aptamer-target complexes. This application is significant in identifying potential cancer biomarkers and understanding mechanisms of carcinogenesis. The use of ATTO488-ProTx-I in this context allows for the detection of specific aptamer-protein interactions without the need for enrichment techniques, enhancing the sensitivity and specificity of these studies (Drabik et al., 2018).
Actin Polymerization Kinetics
ATTO488-ProTx-I is also used in the study of actin polymerization kinetics. MicroScale Thermophoresis (MST), utilizing ATTO488-labeled actin, enables real-time monitoring of polymerization. This application is valuable for assessing the effects of actin-binding proteins on polymerization and for quantitative determination of actin filament elongation rates (Topf et al., 2017).
Eigenschaften
Produktname |
ATTO488-ProTx-I |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






